molecular formula C15H8BrFO4S B2554423 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one CAS No. 904438-70-6

6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one

Cat. No. B2554423
CAS RN: 904438-70-6
M. Wt: 383.19
InChI Key: PSNQVVQPFZDGOL-UHFFFAOYSA-N
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Description

The compound “6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of coumarin . Coumarins are a class of phenolic substances found in many plants. They have a wide range of biological activities and are used in perfumes and pharmaceuticals .


Molecular Structure Analysis

The compound contains a chromen-2-one core, a bromine atom at the 6th position, and a 4-fluorophenylsulfonyl group at the 3rd position. The presence of these functional groups could significantly affect the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the bromine atom, which is a good leaving group, and the sulfonyl group, which is a strong electron-withdrawing group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromine atom might increase the compound’s density and boiling point, while the sulfonyl group could enhance its solubility in polar solvents .

Scientific Research Applications

Degradation Kinetics and Pathways

6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one is studied for its degradation kinetics and pathways in various advanced oxidation processes. For instance, the study by Yang et al. (2014) focuses on the degradability of related compounds in processes like UV irradiation and Fenton reagent oxidation, indicating potential environmental applications.

Antimicrobial Properties

Compounds similar to 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one have been synthesized and evaluated for their antimicrobial properties. For example, Darwish et al. (2014) synthesized heterocyclic compounds incorporating sulfamoyl moieties and evaluated their in vitro antibacterial and antifungal activities.

Dual Emission and Mechanofluorochromism

Research like that by Nishida et al. (2016) explores the dual emission and mechanofluorochromism of compounds related to 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one. These studies are significant for the development of new materials with unique optical properties.

Redox Treatability

The redox treatability of similar compounds has been studied, indicating their potential in chemical processes and environmental applications. For instance, Bao et al. (2020) investigated the degradability of 6:2 fluorotelomer sulfonic acid, a related compound, under various conditions, highlighting its environmental relevance.

Synthesis of Chromene Derivatives

The synthesis of chromene derivatives, which are structurally similar to 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one, has been explored in several studies. For example, Thadkapally et al. (2016) reported the base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones to produce 3-arylsulfonyl-4H-chromene derivatives.

Electrophilic Reagents and Regioselective Synthesis

The development of new reagents and synthesis methods is a key area of research. For example, Leng et al. (2018) introduced a new fluorosulfonylation reagent for regioselective synthesis of isoxazoles, demonstrating the versatility in chemical synthesis involving sulfonyl groups.

Antitumor Properties

Research into the antitumor properties of chromene derivatives is also significant. For example, Yin et al. (2013) discovered a potent antiproliferative agent against tumor cell lines, underscoring the potential of chromene derivatives in cancer research.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many coumarin derivatives exhibit biological activities such as antiviral, anti-inflammatory, and anticancer effects .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

6-bromo-3-(4-fluorophenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrFO4S/c16-10-1-6-13-9(7-10)8-14(15(18)21-13)22(19,20)12-4-2-11(17)3-5-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNQVVQPFZDGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one

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